2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime
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Overview
Description
2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime is a chemical compound with the molecular formula C13H9Cl2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to a benzenecarbaldehyde oxime structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime typically involves the reaction of 2-(2,4-Dichlorophenoxy)benzenecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting oxime is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)benzaldehyde: The parent compound without the oxime group.
2-(2,4-Dichlorophenoxy)benzenecarboxylic acid: A carboxylic acid derivative.
2-(2,4-Dichlorophenoxy)benzenemethanol: An alcohol derivative.
Uniqueness
2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. The oxime group can participate in various reactions, making the compound versatile for different applications. Additionally, the presence of chlorine atoms enhances its reactivity and potential biological activities .
Properties
IUPAC Name |
(NZ)-N-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-5-6-13(11(15)7-10)18-12-4-2-1-3-9(12)8-16-17/h1-8,17H/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMBKKHLYSHBMV-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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